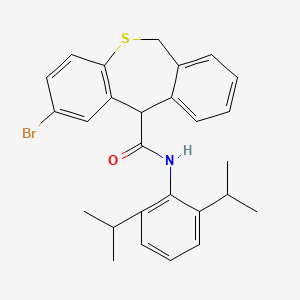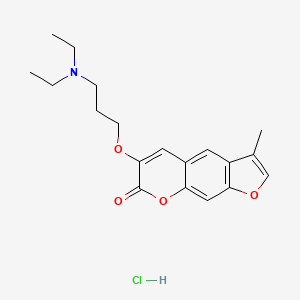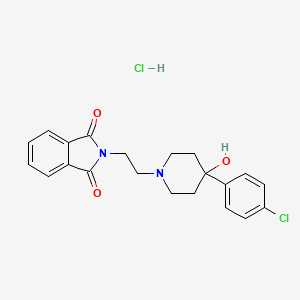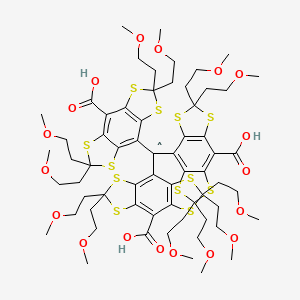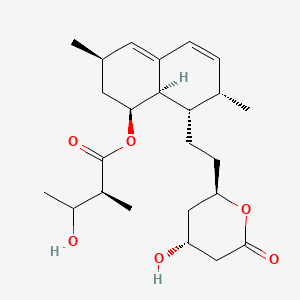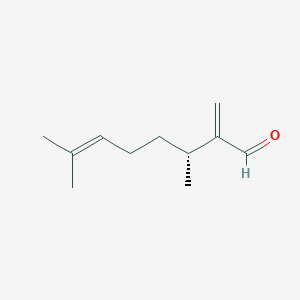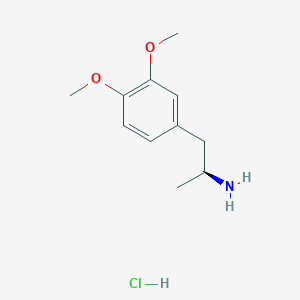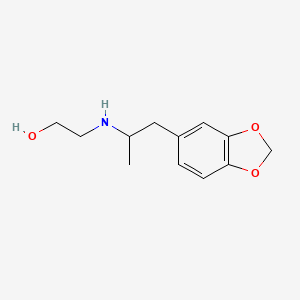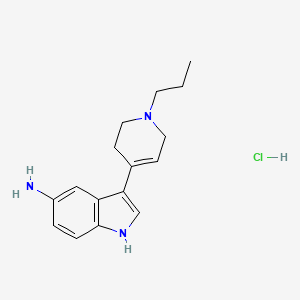
1H-Indole, 5-amino-3-(1-propyl-1,2,3,6-tetrahydro-4-pyridinyl)-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Indole, 5-amino-3-(1-propyl-1,2,3,6-tetrahydro-4-pyridinyl)-, monohydrochloride is a chemical compound with the molecular formula C16H21N3·HCl and a molecular weight of 291.824 . This compound is known for its unique structure, which includes an indole core substituted with an amino group and a propyl-tetrahydropyridinyl moiety.
準備方法
The synthesis of 1H-Indole, 5-amino-3-(1-propyl-1,2,3,6-tetrahydro-4-pyridinyl)-, monohydrochloride typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the indole core, followed by the introduction of the amino group and the propyl-tetrahydropyridinyl moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency .
化学反応の分析
1H-Indole, 5-amino-3-(1-propyl-1,2,3,6-tetrahydro-4-pyridinyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents and conditions.
科学的研究の応用
1H-Indole, 5-amino-3-(1-propyl-1,2,3,6-tetrahydro-4-pyridinyl)-, monohydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
作用機序
The mechanism of action of 1H-Indole, 5-amino-3-(1-propyl-1,2,3,6-tetrahydro-4-pyridinyl)-, monohydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, gene expression, and metabolic regulation .
類似化合物との比較
1H-Indole, 5-amino-3-(1-propyl-1,2,3,6-tetrahydro-4-pyridinyl)-, monohydrochloride can be compared with other similar compounds, such as:
1H-Indole, 5-amino-3-(1-methyl-1,2,3,6-tetrahydro-4-pyridinyl)-, monohydrochloride: This compound has a similar structure but with a methyl group instead of a propyl group.
1H-Indole, 5-amino-3-(1-ethyl-1,2,3,6-tetrahydro-4-pyridinyl)-, monohydrochloride: This compound has an ethyl group instead of a propyl group.
1H-Indole, 5-amino-3-(1-butyl-1,2,3,6-tetrahydro-4-pyridinyl)-, monohydrochloride: This compound has a butyl group instead of a propyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
特性
CAS番号 |
109793-77-3 |
|---|---|
分子式 |
C16H22ClN3 |
分子量 |
291.82 g/mol |
IUPAC名 |
3-(1-propyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indol-5-amine;hydrochloride |
InChI |
InChI=1S/C16H21N3.ClH/c1-2-7-19-8-5-12(6-9-19)15-11-18-16-4-3-13(17)10-14(15)16;/h3-5,10-11,18H,2,6-9,17H2,1H3;1H |
InChIキー |
KIJJPZGWUXJLBC-UHFFFAOYSA-N |
正規SMILES |
CCCN1CCC(=CC1)C2=CNC3=C2C=C(C=C3)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


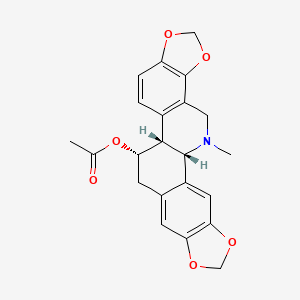
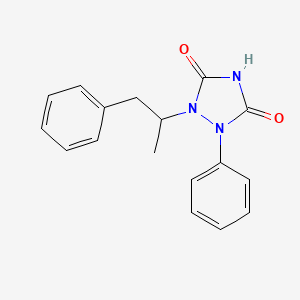
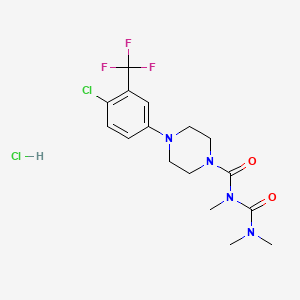
![aluminum;7,14-dioxo-5,12-dihydroquinolino[2,3-b]acridine-2-sulfonate](/img/structure/B12769176.png)
